molecular formula C18H13F2N3O2S2 B2654299 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893978-35-3

2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2654299
CAS No.: 893978-35-3
M. Wt: 405.44
InChI Key: AQJWVZJHEPKQHD-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of fluorine atoms, an imidazo-thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-thiazole intermediate, which is then coupled with a difluorobenzene sulfonamide derivative. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, enhancing the compound’s versatility in different applications .

Scientific Research Applications

2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to the disruption of essential biochemical pathways. Additionally, the fluorine atoms and imidazo-thiazole ring contribute to its binding affinity and specificity, enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide stands out due to the presence of fluorine atoms, which enhance its metabolic stability and bioavailability. The combination of the imidazo-thiazole ring and sulfonamide group provides a unique scaffold for drug design, offering opportunities for the development of novel therapeutics with improved efficacy and safety profiles .

Properties

IUPAC Name

2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2S2/c1-11-10-26-18-21-16(9-23(11)18)12-2-5-14(6-3-12)22-27(24,25)17-8-13(19)4-7-15(17)20/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJWVZJHEPKQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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